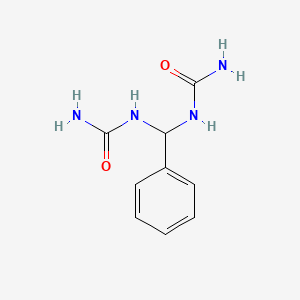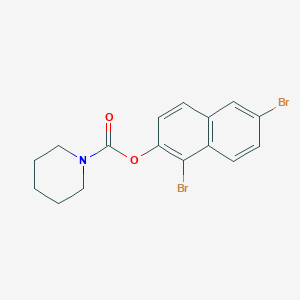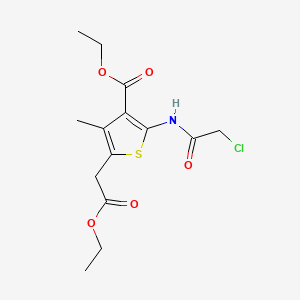
Urea, N,N''-(phenylmethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’'-(phenylmethylene)bis-: is a chemical compound known for its unique structure and properties It is a derivative of urea, where the hydrogen atoms are replaced by phenylmethylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N’'-(phenylmethylene)bis- typically involves the reaction of benzaldehyde with urea under specific conditions. One common method is the condensation reaction, where benzaldehyde reacts with urea in the presence of a catalyst, such as hydrochloric acid, to form the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Urea, N,N’'-(phenylmethylene)bis- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, N,N’'-(phenylmethylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines.
Substitution: The phenylmethylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Urea, N,N’'-(phenylmethylene)bis- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an anion transporter. It has shown promise in facilitating the transport of anions across lipid bilayers, which is crucial for maintaining cellular functions .
Medicine: Research is ongoing to explore the potential of Urea, N,N’'-(phenylmethylene)bis- in drug development. Its ability to form stable complexes with anions makes it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of Urea, N,N’'-(phenylmethylene)bis- involves its ability to form hydrogen bonds with anions. This interaction facilitates the transport of anions across lipid bilayers, which is essential for various biological processes . The compound’s structure allows it to interact with specific molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Urea: The parent compound, which lacks the phenylmethylene groups.
Thiourea: Similar in structure but contains sulfur instead of oxygen.
N,N’'-(phenylmethylene)bis-thiourea: A derivative where sulfur replaces oxygen in the urea structure.
Uniqueness: Its structure allows for specific interactions that are not observed with other similar compounds .
Eigenschaften
CAS-Nummer |
23865-30-7 |
|---|---|
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
[(carbamoylamino)-phenylmethyl]urea |
InChI |
InChI=1S/C9H12N4O2/c10-8(14)12-7(13-9(11)15)6-4-2-1-3-5-6/h1-5,7H,(H3,10,12,14)(H3,11,13,15) |
InChI-Schlüssel |
SMJOFQSSPKFHCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(NC(=O)N)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one](/img/structure/B15096738.png)
![1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea](/img/structure/B15096748.png)

![Ethanone, 2-chloro-1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B15096753.png)

![4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B15096763.png)
![2-amino-1-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096774.png)
![3-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B15096776.png)
![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15096783.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide](/img/structure/B15096784.png)
![Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B15096791.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15096793.png)

![7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B15096805.png)
